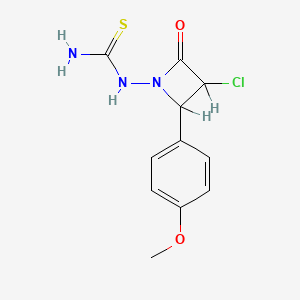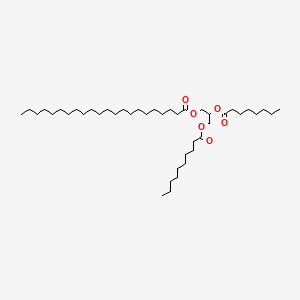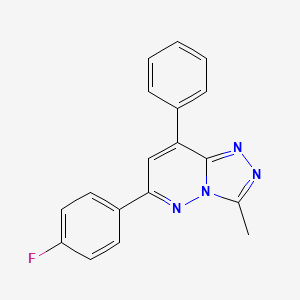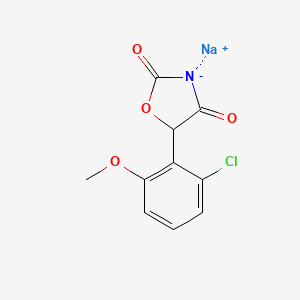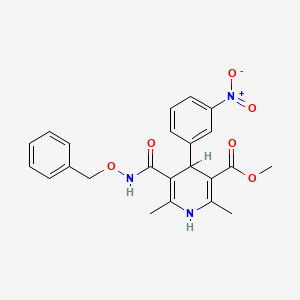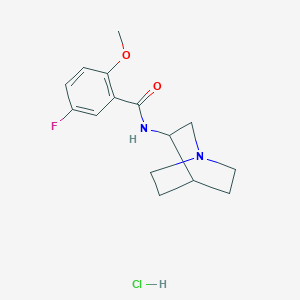
Disodium pimelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium pimelate is a chemical compound with the molecular formula C7H10Na2O4. It is the disodium salt of pimelic acid, a seven-carbon dicarboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium pimelate can be synthesized through the neutralization of pimelic acid with sodium hydroxide. The reaction typically involves dissolving pimelic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of large reactors and precise monitoring of pH levels to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium pimelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pimelic acid derivatives.
Reduction: Reduction reactions can convert it back to pimelic acid.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products Formed:
Oxidation: Pimelic acid derivatives.
Reduction: Pimelic acid.
Substitution: Metal pimelates.
Applications De Recherche Scientifique
Disodium pimelate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of biotin and other complex molecules.
Biology: It plays a role in the metabolic pathways of certain microorganisms.
Medicine: Research is ongoing into its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of disodium pimelate involves its role as a precursor in the biosynthesis of biotin. In microorganisms, it is converted into pimeloyl-CoA, which then undergoes a series of enzymatic reactions to form biotin. This process is crucial for the growth and development of these organisms .
Comparaison Avec Des Composés Similaires
Disodium adipate: Another dicarboxylic acid salt with similar properties but a shorter carbon chain.
Disodium suberate: A similar compound with a longer carbon chain.
Disodium sebacate: Another related compound with a ten-carbon chain.
Uniqueness: Disodium pimelate is unique due to its specific role in biotin synthesis. While other dicarboxylic acid salts have similar chemical properties, this compound’s involvement in the biosynthesis of an essential vitamin sets it apart .
Propriétés
Numéro CAS |
13479-15-7 |
|---|---|
Formule moléculaire |
C7H10Na2O4 |
Poids moléculaire |
204.13 g/mol |
Nom IUPAC |
disodium;heptanedioate |
InChI |
InChI=1S/C7H12O4.2Na/c8-6(9)4-2-1-3-5-7(10)11;;/h1-5H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |
Clé InChI |
IWSNZVQDAUSXPP-UHFFFAOYSA-L |
SMILES canonique |
C(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


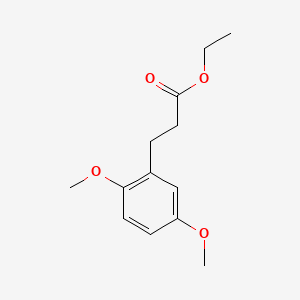
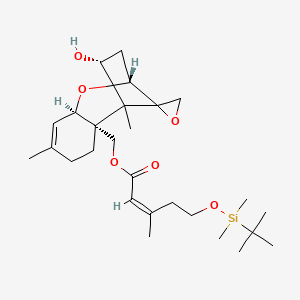
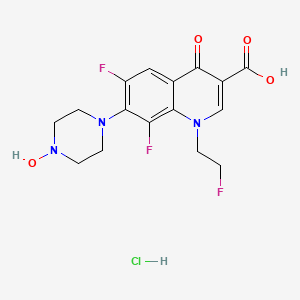

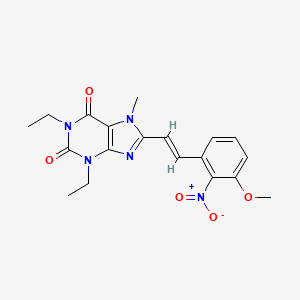
![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)
